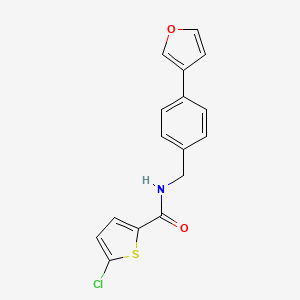

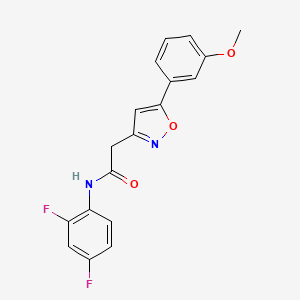

![molecular formula C18H17NO3S B2772266 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 339104-93-7](/img/structure/B2772266.png)

2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole (2-B5M1T) is an organic compound that has been extensively studied in the scientific community. It is a member of the thiazole family and has been used in a variety of research applications. This compound has been found to possess unique properties that make it useful in various scientific areas.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes Sensing pH and Metal Cations

- Application : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. These compounds exhibit sensitivity to pH changes, particularly around pH 7-8, showing significant fluorescence enhancement under basic conditions. The high acidity of the fluorophenol moiety contributes to their high sensitivity to pH and selectivity in metal cations detection (Tanaka et al., 2001).

Photodynamic Therapy in Cancer Treatment

- Application : Zinc phthalocyanine derivatives with 1,3,4-thiadiazole components have shown promise in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase

- Application : Compounds derived from benzylideneoxazoles, -thiazoles, and -imidazoles, related to 1,3-thiazole, have been synthesized and evaluated for their dual inhibitory action on 5-lipoxygenase and cyclooxygenase. These compounds, including CI-1004, have shown potential as oral anti-inflammatory agents in various animal models (Unangst et al., 1994).

Antimicrobial and Antiproliferative Properties

- Application : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. These compounds, especially 3A and 4A, displayed strong DNA protective ability against oxidative mixtures and significant antimicrobial activity against certain bacterial strains. Furthermore, they exhibited cytotoxicity on cancer cell lines, suggesting potential use with chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Antioxidant Activity

- Application : Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, structurally related to 2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole, have shown strong antioxidant activities. These compounds could have potential applications in protecting against oxidative stress-related damages (Xu et al., 2017).

Novel 5-Lipoxygenase Inhibitors

- Application : (Methoxyalkyl)thiazoles have been identified as a novel series of 5-lipoxygenase inhibitors. These compounds demonstrate specificity and potency in inhibiting 5-LPO, with potential applications in treating conditions mediated by leukotrienes (Bird et al., 1991).

Antimicrobial Agents

- Application : Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents (Landage et al., 2019).

Eigenschaften

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-2-phenylmethoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-20-15-7-9-16(10-8-15)21-13-17-11-19-18(23-17)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZMEDBHNIPSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

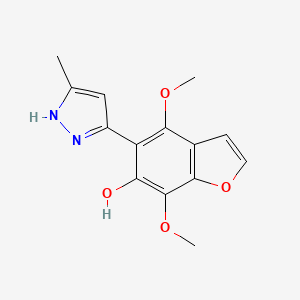

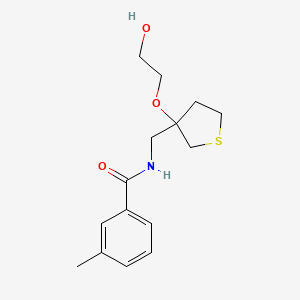

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2772186.png)

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

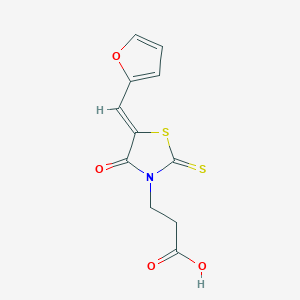

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

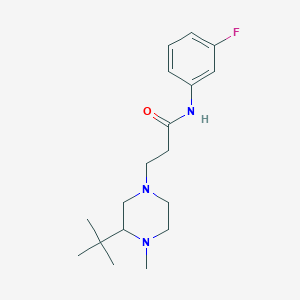

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772197.png)

![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)